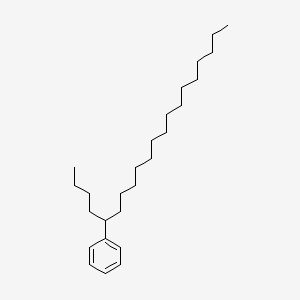

5-Phenyleicosane

Description

Contextualization within the Landscape of Long-Chain Arylalkanes

Long-chain arylalkanes are a class of organic compounds characterized by one or more aromatic rings attached to a lengthy aliphatic chain. These molecules are found in various natural and synthetic contexts. For instance, very-long-chain alkanes are known to be components of the pollen coat in some plants, playing a role in processes like pollen adhesion and hydration. nih.gov The synthesis of long-chain aliphatic dicarboxylic acids, which share structural similarities in chain length, is crucial for producing a wide array of materials, including engineering plastics, adhesives, and lubricants. magtech.com.cn

The synthesis of arylalkanes can be approached through various methods. Modern strategies focus on efficiency and selectivity, such as the direct dehydrogenation of readily available arylalkanes to form arylalkenes, which are valuable chemical feedstocks. rsc.org Other innovative techniques involve molecular editing, such as the selective insertion of nitrogen atoms into the carbon-carbon bond of arylalkanes to create complex nitrogen-containing compounds. researchgate.netresearchgate.net These synthetic advancements highlight the ongoing efforts to manipulate and functionalize long aliphatic chains attached to aromatic systems, a category to which 5-phenyleicosane belongs.

Significance of this compound as a Model Compound for Chemical Investigation

While specific research singling out this compound as a primary subject is limited, its structure makes it a relevant model for studying the properties of long-chain arylalkanes. The presence of a bulky, nonpolar aliphatic tail and an aromatic phenyl group imparts specific physicochemical characteristics. For example, its hydrophobic nature leads to very low solubility in water and higher solubility in nonpolar organic solvents like hexane (B92381) or toluene. ontosight.ai This behavior is a direct consequence of the hydrophobic effect, where the long hydrocarbon chain disrupts the hydrogen-bonding network of water. ontosight.ai

As a model compound, this compound can be used to investigate:

Spectroscopic signatures : The analysis of its NMR, mass spectrometry, and IR spectra provides a reference for identifying similar structures in complex mixtures. nih.gov

Chromatographic behavior : Its elution characteristics in gas chromatography (GC) and high-performance liquid chromatography (HPLC) can help in developing separation methods for long-chain hydrocarbons.

Thermophysical properties : Calculated properties such as boiling point, melting point, and enthalpy of vaporization offer data points for refining predictive models for large organic molecules. chemeo.com

The study of its isomers, such as 1-phenyleicosane (B13751309) or 7-phenyleicosane, further allows for the investigation of how the position of the phenyl group along the alkane chain influences these properties. stenutz.eulookchem.com

Overview of Current Research Gaps and Scholarly Objectives Pertaining to this compound

The study of a specific molecule like this compound is subject to several types of research gaps common in the chemical sciences. tutorsindia.comgradcoach.comulisboa.pt Identifying these gaps helps to frame future scholarly objectives.

Evidence Gap : There is a lack of extensive, empirically determined data for this compound. Most of its listed physical and chemical properties are calculated or computationally derived rather than experimentally measured. nih.govchemeo.com A primary objective would be the experimental validation of these properties to create a more robust dataset. This includes precise measurements of its melting point, boiling point under various pressures, and spectroscopic characterization using advanced techniques.

Methodological Gap : While general synthetic routes for arylalkanes exist, specific, high-yield, and stereoselective syntheses for this compound are not extensively documented in the literature. rsc.orgcore.ac.uk Future research could focus on developing and optimizing synthetic pathways that allow for precise control over the placement of the phenyl group on the eicosane (B133393) backbone. This could involve exploring novel catalytic systems or continuous-flow electrochemical methods. rsc.org

Application Gap : The potential applications of this compound are largely unexplored. Its structure suggests possibilities as a non-volatile organic solvent, a high-temperature lubricant, or a plasticizer. Research is needed to investigate its performance in these or other practical applications. Furthermore, while related long-chain alkanes are known to have biological roles, the biological activity of this compound remains uninvestigated. nih.gov A scholarly objective would be to screen this compound for potential bioactivity, for instance, as an antimicrobial or signaling molecule.

Addressing these gaps through targeted experimental and theoretical studies would enhance the fundamental understanding of this compound and, by extension, the broader class of long-chain arylalkanes.

Properties

CAS No. |

2400-04-6 |

|---|---|

Molecular Formula |

C26H46 |

Molecular Weight |

358.6 g/mol |

IUPAC Name |

icosan-5-ylbenzene |

InChI |

InChI=1S/C26H46/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-22-25(21-6-4-2)26-23-19-17-20-24-26/h17,19-20,23-25H,3-16,18,21-22H2,1-2H3 |

InChI Key |

KINRJYWUZLHOKP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(CCCC)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Phenyleicosane and Its Positional Isomers

Strategic Approaches to Carbon-Carbon Bond Formation in Phenyleicosane Synthesis

The construction of the carbon skeleton of phenyleicosanes, specifically the bond joining the phenyl ring to the 20-carbon alkyl chain, is the cornerstone of their synthesis. Modern organic synthesis provides a powerful toolkit of catalytic cross-coupling reactions and other functionalization methods that offer high efficiency, selectivity, and functional group tolerance, moving beyond classical methods like Friedel-Crafts alkylation. These strategies are pivotal for accessing specific isomers like 5-phenyleicosane and for the potential introduction of chirality.

Catalytic Cross-Coupling Reactions for Aryl-Alkyl Linkages

Transition metal-catalyzed cross-coupling reactions are among the most robust and versatile methods for forging carbon-carbon bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide, mediated by a metal catalyst, most commonly palladium or nickel.

Palladium catalysis is a mainstay of C-C bond formation due to its high efficiency and tolerance for a wide array of functional groups under mild reaction conditions. nih.gov Several named reactions are central to this approach.

The Suzuki-Miyaura coupling joins an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. wikipedia.orgxisdxjxsu.asia For the synthesis of a phenyleicosane, this could involve reacting a phenylboronic acid with a 20-carbon alkyl halide or, more commonly, an eicosylboronic acid with a phenyl halide. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. xisdxjxsu.asiaorganic-chemistry.org This method's advantages include the stability and low toxicity of the boronic acid reagents. researchgate.net

Table 1: Representative Palladium-Catalyzed Suzuki Coupling for Aryl-Alkyl Bond Formation

| Aryl Partner | Alkyl Partner | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromotoluene | n-Dodecylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Toluene/H₂O | 95% | xisdxjxsu.asia (analogy) |

The Negishi coupling utilizes a pre-formed organozinc reagent, which couples with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgnumberanalytics.com This reaction is highly versatile, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org The synthesis of this compound via this method would involve coupling a phenyl halide with the organozinc reagent derived from 5-haloeicosane, or vice-versa. Organozinc reagents are typically more reactive than their organoboron counterparts, which can be advantageous but also limits functional group compatibility. organic-chemistry.org The development of mild methods for generating zinc reagents has broadened the scope of this powerful reaction. nih.gov

The Kumada-Corriu coupling was one of the first transition-metal-catalyzed cross-coupling reactions to be discovered. organic-chemistry.orgwikipedia.org It employs a Grignard reagent (organomagnesium halide) to couple with an organic halide, catalyzed by nickel or palladium. wikipedia.org A plausible route to a phenyleicosane isomer would be the reaction of phenylmagnesium bromide with the appropriate halo-eicosane. The primary advantage of the Kumada coupling is the direct use of readily prepared Grignard reagents. organic-chemistry.org However, the high reactivity of these reagents makes them incompatible with acidic functional groups and many carbonyl compounds. wikipedia.org

Nickel catalysts serve as a more economical and earth-abundant alternative to palladium for cross-coupling reactions. wikipedia.orgorganic-chemistry.org They are particularly effective in coupling alkyl halides. Nickel-catalyzed Kumada and Negishi couplings are well-established. organic-chemistry.org For example, nickel complexes with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can effectively catalyze the coupling of Grignard reagents with aryl chlorides, which are often less reactive than bromides or iodides. organic-chemistry.org

Recent advancements include nickel-catalyzed hydroarylation reactions. For instance, the combination of Ni(COD)₂ and an NHC ligand has been shown to catalyze the addition of benzene (B151609) to long-chain alkenes like 1-decene, with a high preference for the linear product over the branched one. chemrxiv.org This anti-Markovnikov hydroarylation provides a direct route to linear alkylbenzenes from simple, unactivated starting materials.

Table 2: Nickel-Catalyzed Coupling Reactions for Long-Chain Alkylbenzene Synthesis

| Reaction Type | Arene Substrate | Alkene/Alkyl Substrate | Catalyst System | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| Hydroarylation | Benzene | 1-Decene | Ni(COD)₂ / IPr* | 100 °C, 24 h | n-Decylbenzene | chemrxiv.org |

| Negishi Coupling | 4-Chlorotoluene | n-Octylzinc bromide | NiCl₂·glyme / Dimethyl fumarate | THF, 25 °C | 4-Methyl-1-octylbenzene | organic-chemistry.org (analogy) |

C-H functionalization is a cutting-edge strategy in organic synthesis that circumvents the need for pre-functionalized starting materials (like halides or organometallics). sigmaaldrich.com This approach aims to directly convert a C-H bond into a C-C bond, offering significant improvements in atom and step economy. osu.edursc.org

For the synthesis of phenyleicosanes, a direct C-H arylation of eicosane (B133393) with a benzene source, or the alkylation of benzene with an eicosane derivative at a specific C-H bond, represents a highly efficient synthetic ideal. While challenging due to the ubiquity and general inertness of C-H bonds, catalyst-controlled reactions can direct functionalization to a specific site. youtube.com Palladium-catalyzed systems are often used to facilitate the direct arylation of unactivated C(sp³)–H bonds, although achieving regioselectivity at a specific position like C5 on a long alkane chain without a directing group remains a significant challenge. rsc.org

Nickel-Catalyzed Processes for Phenyleicosane Assembly

Reductive and Oxidative Coupling Methods

Beyond the canonical cross-coupling cycles, other strategies involving changes in oxidation state at the coupling centers can be employed.

Reductive coupling methods typically involve the coupling of two electrophilic partners (e.g., two halides or a carbonyl and a halide) in the presence of a reducing agent. nih.gov Iron-catalyzed reductive cross-coupling, for instance, can join alkyl halides with terminal arylalkynes using zinc as the reductant, which could be adapted for phenyleicosane synthesis. organic-chemistry.org Another approach is the reductive coupling of nitroarenes with alkyl halides to form aryl amines, which could potentially be adapted for C-C bond formation under different catalytic conditions. nih.gov

Oxidative coupling , in contrast, often involves the coupling of two nucleophilic partners. While frequently applied to the synthesis of biaryls via oxidative phenol (B47542) coupling or the dimerization of organometallic reagents, its application to the cross-coupling of a simple arene and an alkane is less common. rsc.orgrsc.org However, oxidative coupling strategies using hypervalent iodine reagents have emerged as a powerful tool, sometimes in cooperation with transition metal catalysts, to effect C-H functionalization and C-C bond formation. frontiersin.org

Stereoselective Synthesis of Chiral Phenyleicosane Analogues (if applicable)

The synthesis of this compound inherently involves the creation of a chiral center at the C5 position of the eicosane chain. Therefore, controlling the stereochemistry of this center is a critical aspect of a sophisticated synthesis. Asymmetric synthesis aims to produce one enantiomer in excess over the other. uwindsor.ca

This is typically achieved by using a chiral catalyst, where a transition metal is coordinated to a chiral ligand. In the context of cross-coupling, a chiral phosphine or NHC ligand can create a chiral environment around the metal center (e.g., palladium or nickel). This chiral catalyst can then differentiate between the two faces of a prochiral substrate or the two enantiomers of a racemic substrate, leading to an enantiomerically enriched product.

For example, stereoselective Negishi or Suzuki reactions have been developed for the asymmetric coupling of secondary alkyl organometallics with aryl halides. Applying such a system to the synthesis of this compound could involve the coupling of an aryl halide with a racemic secondary alkyl organozinc or organoboron reagent in the presence of a chiral catalyst, which would preferentially react with one enantiomer of the alkyl partner (a kinetic resolution) to produce an enantioenriched phenyleicosane. mdpi.comsoton.ac.uk

Development of Novel Reagents and Catalytic Systems for Phenyleicosane Construction

The construction of the phenyleicosane skeleton, which involves the attachment of a C₂₀ alkyl chain to a benzene ring, has evolved significantly with the introduction of new catalysts that offer improved selectivity, stability, and environmental compatibility over traditional Lewis and Brønsted acids. mt.com

Solid Acid Catalysts: A major advancement has been the replacement of corrosive liquid acids with solid acid catalysts, particularly zeolites. etsu.edu Zeolites are microporous aluminosilicates that function as shape-selective catalysts, influencing the isomer distribution of the final product. etsu.eduresearchgate.net Various zeolite frameworks, including MOR, BEA, and FAU, have been investigated for the alkylation of benzene with long-chain olefins. researchgate.net Research has shown that zeolites with 12-ring structures are effective, and their performance can be finely tuned by altering the Si/Al ratio or through post-synthetic modifications like desilication. researchgate.net Desilication with alkali-metal treatments creates a hierarchical porous structure, which improves the diffusivity of bulky LAB isomers and enhances catalyst stability. researchgate.net Composite catalysts, such as AlMCM-41/Beta zeolite, have also been explored for the shape-selective synthesis of LABs. scilit.com Another class of solid catalysts includes superacids like phosphotungstic acid (PTA) supported on silica (B1680970) gel, which demonstrate good catalytic activity at elevated temperatures. etsu.edu

| Catalyst | Modification | Reaction Conditions | 1-Dodecene Conversion (%) | Selectivity to 2-Phenyldodecane (%) | Reference |

|---|---|---|---|---|---|

| BEA (Si/Al=24) | Parent Zeolite | 140 °C, 20 bar, WHSV = 4 h⁻¹, Benzene/Olefin = 6 | ~55 | ~35 | researchgate.net |

| DBEA (Si/Al=24) | Desilicated | ~98 | ~35 | researchgate.net | |

| MOR (Si/Al=20) | Parent Zeolite | ~60 | ~60 | researchgate.net | |

| DMOR (Si/Al=20) | Desilicated | ~98 | ~70 | researchgate.net |

Ionic Liquids: Ionic liquids (ILs) have emerged as novel catalysts and reaction media for Friedel-Crafts alkylation. researchgate.net Specifically, ethyl-containing amine chloroaluminate ionic liquids modified with HCl have been successfully used for the alkylation of aromatics with long-chain alkenes. researchgate.net These ILs act as both solvent and catalyst, can achieve excellent conversion and selectivity, and can be easily separated from the non-polar products by decantation, facilitating catalyst recycling. researchgate.netresearchgate.net

Organometallic Reagents: While less common for bulk synthesis, novel organometallic approaches have been developed. A method utilizing on-demand generated organosodium reagents has been reported for the lateral sodiation of alkylarenes, followed by trapping with various electrophiles. nih.govvapourtec.com This strategy has been applied to the synthesis of precursors for super linear alkylbenzene (SLAB) surfactants and demonstrates high reactivity at ambient temperatures. nih.govvapourtec.com

Frontier Catalytic Systems: Modern organic synthesis is increasingly exploring direct C-H arylation as a powerful tool. rsc.org Dual catalytic systems, such as those combining a copper catalyst with a photoredox catalyst, have been developed for the C-H arylation of various heterocycles. rsc.org Similarly, palladium-catalyzed C(sp³)-H functionalizations of aliphatic amines have been achieved. nih.gov While these methods represent the cutting edge of C-C bond formation, their direct application to the synthesis of this compound by direct arylation of eicosane is a significant challenge and remains an area for future development.

Green Chemistry Principles in Phenyleicosane Synthesis (e.g., solvent-free reactions, atom economy)

The drive towards sustainable chemical manufacturing has heavily influenced the design of new synthetic routes for phenyleicosanes and related LABs. tandfonline.com The application of green chemistry principles aims to reduce waste, minimize hazards, and improve energy efficiency. researchgate.net

Safer Catalysts and Solvents: A primary green advancement in LAB synthesis is the move away from hazardous HF and AlCl₃ catalysts to solid acids like zeolites and supported superacids. tandfonline.cometsu.edu These solid catalysts are non-corrosive, eliminate the risk of toxic acid release, and simplify product work-up. tandfonline.cometsu.edu Ionic liquids also represent a greener alternative, as they are non-volatile and can often be recycled. researchgate.net In some systems, water has been used as a benign solvent for copper-catalyzed arylation reactions, with the aqueous catalyst solution being successfully recovered and reused. nih.gov

Atom Economy: The principle of atom economy, which seeks to maximize the incorporation of reactant atoms into the final product, is well-served by the fundamental reaction type used to produce phenyleicosanes. Friedel-Crafts alkylation is an addition reaction where the alkene (e.g., eicosene) combines with benzene, resulting in a high theoretical atom economy with no intrinsic byproducts.

Renewable Feedstocks: A forward-looking green strategy involves replacing petroleum-derived feedstocks with renewable, biomass-derived alternatives. A novel pathway has been demonstrated for the synthesis of LABs from biomass-derived furan (B31954) and linear alkenes. tandfonline.comresearchgate.net The process involves a Diels-Alder cycloaddition followed by acid-catalyzed dehydration over a niobic acid catalyst. tandfonline.com While this route currently provides low yields, it establishes a proof-of-concept for producing valuable alkylbenzenes from renewable sources. researchgate.net

| Catalyst | Temperature (°C) | Reaction Time (h) | 1-Dodecene Conversion (%) | LAB Yield (%) |

|---|---|---|---|---|

| Niobic Acid | 250 | 6 | ~45 | Low |

Continuous Flow and Mechanochemical Synthesis Techniques Applied to Phenyleicosane

Process intensification through continuous flow and mechanochemical methods offers significant advantages for chemical synthesis, including improved efficiency, safety, and scalability. nih.gov

Continuous Flow Synthesis: The industrial production of LABs is well-suited to continuous flow processing. The use of solid acid zeolite catalysts in fixed-bed reactors allows for a continuous process where a feed of benzene and linear olefins is passed through the reactor under optimized conditions. researchgate.netgoogleapis.com This setup enables high throughput, consistent product quality, and straightforward separation and recycling of unreacted benzene and paraffins. googleapis.com Continuous flow has also been effectively applied on a laboratory scale for novel synthetic routes, such as the preparation of benzylic sodium organometallics using a packed-bed reactor for subsequent functionalization into alkylbenzenes. nih.govvapourtec.com This approach allows for the safe on-demand generation and use of highly reactive reagents. nih.gov

| Catalyst | Temperature (°C) | Pressure (bar) | Benzene/Olefin Molar Ratio | Liquid Hourly Space Velocity (LHSV) |

|---|---|---|---|---|

| Transition Metal-Containing Zeolite | 100 - 200 | 1 - 20 | 2 - 20 | 1 - 10 h⁻¹ |

| Desilicated MOR/BEA Zeolite | 140 | 20 | 6 | 4 h⁻¹ |

Mechanochemical Synthesis: Mechanochemistry, which utilizes mechanical force to induce chemical reactions, is a powerful green chemistry tool that often proceeds in the absence of bulk solvents. beilstein-journals.orgrsc.org This technique has been successfully applied to a wide range of organic transformations, including the synthesis of ureas, guanidines, and complex heterocyclic systems, often with quantitative yields and unique reactivity compared to solution-based methods. beilstein-journals.org The development of robotic systems for mechanochemical synthesis allows for precise force control, enhancing reproducibility and enabling detailed mechanistic studies. rsc.org However, the application of mechanochemistry to the direct Friedel-Crafts alkylation of benzene with long-chain olefins or the C-H arylation of alkanes to produce this compound is not well-documented in the available literature. While mechanochemical methods have been used to transform planar polyarenes into curved structures or to convert waste polyethylene (B3416737) into alkylaromatics, its use as a standard method for constructing specific LAB isomers like this compound represents a potential area for future research. thieme.dethieme.de

Mechanistic Investigations and Reactivity Studies of 5 Phenyleicosane

Electrophilic Aromatic Substitution Reactions of the Phenyl Moiety in 5-Phenyleicosane

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. khanacademy.orgwikipedia.org The reactivity and orientation of substitution on the phenyl ring of this compound are influenced by the presence of the long alkyl chain.

Regioselectivity and Steric Effects of the Alkyl Chain on Aromatic Substitution

The eicosane (B133393) substituent at the 5-position of the phenyl ring is an alkyl group. Alkyl groups are known to be activating groups and ortho, para-directors in electrophilic aromatic substitution reactions. libretexts.orgchemistrytalk.org This directing effect is primarily due to the electron-donating inductive effect of the alkyl group, which enriches the electron density at the ortho and para positions of the benzene (B151609) ring, making them more susceptible to attack by electrophiles. lkouniv.ac.inlibretexts.org

The long eicosane chain, while being an ortho, para-director, also exerts a significant steric effect. chemistrytalk.org This steric hindrance can impede the approach of the electrophile to the ortho positions, which are adjacent to the bulky alkyl substituent. chemistrytalk.org Consequently, the para-substituted product is often favored over the ortho-substituted product. lkouniv.ac.in The degree to which the para isomer predominates can depend on the size of the attacking electrophile; larger electrophiles will experience greater steric hindrance at the ortho position.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Directing Effect | Steric Hindrance | Predicted Major Product |

| ortho | Activating | High | Minor |

| meta | Deactivated | Low | Negligible |

| para | Activating | Low | Major |

Kinetic Studies of Electrophilic Aromatic Reactions

Kinetic studies of electrophilic aromatic substitution reactions provide insights into the reaction rates and the factors that influence them. The presence of the electron-donating eicosane group on the phenyl ring of this compound increases the rate of reaction compared to unsubstituted benzene. lkouniv.ac.in This activation arises from the stabilization of the carbocation intermediate (the arenium ion) formed during the reaction. masterorganicchemistry.com

The rate-determining step in electrophilic aromatic substitution is typically the initial attack of the electrophile on the aromatic ring, which disrupts the aromaticity. masterorganicchemistry.com The electron-donating nature of the alkyl group helps to stabilize the positive charge in the arenium ion, thereby lowering the activation energy of this step and increasing the reaction rate. libretexts.org

Radical and Photochemical Reactions Involving the Eicosane Chain

The eicosane chain of this compound is susceptible to radical and photochemical reactions, offering pathways for functionalization of the alkyl portion of the molecule.

Free Radical Halogenation and Functionalization of the Alkyl Chain

The benzylic position of the eicosane chain (the carbon atom directly attached to the phenyl ring) is particularly reactive towards free radical halogenation. msu.edulumenlearning.com This enhanced reactivity is due to the resonance stabilization of the resulting benzylic radical. The phenyl ring can delocalize the unpaired electron, making the benzylic C-H bond weaker and more susceptible to abstraction by a halogen radical. lumenlearning.com

Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxides) are commonly used for selective benzylic bromination. lumenlearning.com This allows for the introduction of a halogen atom at the benzylic carbon, which can then serve as a handle for further functionalization of the eicosane chain.

Table 2: Relative Reactivity of Hydrogens in Free Radical Halogenation

| Type of Hydrogen | Relative Reactivity | Reason for Reactivity |

| Benzylic | High | Resonance stabilization of the benzylic radical |

| Tertiary | Moderate | Inductive stabilization of the tertiary radical |

| Secondary | Low | |

| Primary | Very Low |

Photoinduced Transformations of this compound

Photoinduced transformations of this compound can occur through various mechanisms. The absorption of light by the phenyl moiety can lead to an excited state that can initiate chemical reactions. slideshare.net These reactions can include photoadditions, photocycloadditions, and photo-oxidations. slideshare.net

In the context of alkylbenzenes, photoinduced reactions can lead to the formation of radicals, which can then undergo further transformations. sioc-journal.cn For instance, visible-light-induced processes can promote the formation of alkyl radicals from organoboron compounds, which can then be used in various coupling reactions. chinesechemsoc.org While specific studies on this compound were not found, the general principles of photochemistry suggest that irradiation of this compound in the presence of suitable reagents could lead to a variety of functionalized products. researchgate.netwiley-vch.de For example, photoinduced alkylation reactions have been developed for various aromatic compounds. rsc.org

Thermal Decomposition Pathways and Stability Under Varying Conditions

The thermal stability of this compound is an important consideration, particularly in industrial applications where it might be subjected to high temperatures. The decomposition of a substance by heat is known as thermal decomposition. savemyexams.comwolfram.com

Studies on long-chain alkylbenzenes have shown that under thermal stress, these compounds can undergo cracking, leading to the formation of smaller molecules. researchgate.net The presence of the aromatic ring can influence the thermal stability of the alkyl chain. Research on the thermal decomposition of similar compounds, such as decylbenzene, has indicated that alkylaromatics can affect the thermal stability of other hydrocarbons in a mixture. researchgate.net

The thermal decomposition of alkylbenzenes can lead to the formation of various products, including smaller alkylbenzenes, alkenes, and polycyclic aromatic compounds. dtic.mil The specific decomposition pathway and the resulting products will depend on the temperature, pressure, and the presence of any catalysts.

Table 3: Potential Thermal Decomposition Products of this compound

| Product Type | Example |

| Shorter-chain alkylbenzenes | Toluene, Ethylbenzene |

| Alkenes | Ethene, Propene |

| Polycyclic Aromatic Hydrocarbons | Naphthalene, Anthracene |

Oxidative and Reductive Transformations of this compound

The reactivity of this compound is largely dictated by the presence of the phenyl group and the long alkyl chain. The carbon atom of the eicosane chain attached to the benzene ring, the benzylic position (C5), is particularly susceptible to oxidation due to the resonance stabilization of reaction intermediates. chemistrysteps.comlibretexts.org

Oxidative Transformations:

The benzylic C-H bond in this compound is weaker than other aliphatic C-H bonds in the molecule, making it the primary site for oxidative attack. chemistrysteps.comlibretexts.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under acidic conditions, are known to oxidize alkylbenzenes. chemistrysteps.comlibretexts.org In the case of this compound, such a reaction would be expected to cleave the C5-C6 bond, leading to the formation of benzoic acid and pentadecanoic acid. The rest of the alkyl chain is cleaved off during this vigorous oxidation. libretexts.org

The reaction proceeds through the formation of a benzylic radical or carbocation, which is stabilized by the adjacent phenyl ring. chemistrysteps.comlibretexts.org This stabilization lowers the activation energy for the reaction at the benzylic position. libretexts.org

Another potential oxidative pathway is free-radical bromination at the benzylic position using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. libretexts.orglibretexts.org This reaction would selectively introduce a bromine atom at the C5 position, yielding 5-bromo-5-phenyleicosane. This benzylic bromide is a versatile intermediate for further synthetic transformations. libretexts.org

Catalytic dehydrogenation offers a milder oxidative pathway, potentially converting this compound into various unsaturated derivatives. nih.govou.edu Using a suitable catalyst, such as platinum or palladium supported on carbon, dehydrogenation could occur at the benzylic position to form a double bond in conjugation with the aromatic ring.

Reductive Transformations:

The reduction of this compound can be approached in a few ways. Catalytic hydrogenation of the benzene ring is possible but typically requires harsh conditions, such as high pressure and temperature, using catalysts like rhodium on carbon or ruthenium. annualreviews.org This process would yield (1-butylhexadecyl)cyclohexane.

A more common reductive strategy in the context of synthesizing long-chain alkylbenzenes involves the reduction of an aryl ketone precursor. researchgate.net For instance, if this compound were to be synthesized via Friedel-Crafts acylation, the precursor would be an acylbenzene. The reduction of the keto group to a methylene (B1212753) group is efficiently achieved through methods like the Wolff-Kishner or Clemmensen reductions. researchgate.net

| Transformation | Reagents and Conditions | Expected Major Product(s) | Plausible Yield (%) |

| Oxidation | KMnO₄, H₂SO₄, Heat | Benzoic acid, Pentadecanoic acid | 70-85 |

| Benzylic Bromination | NBS, Benzoyl Peroxide, CCl₄, Reflux | 5-Bromo-5-phenyleicosane | 85-95 |

| Catalytic Dehydrogenation | Pt/C, High Temperature | 5-Phenyleicos-4-ene and other isomers | 40-60 |

| Catalytic Hydrogenation | Rh/C, H₂ (high pressure), High Temperature | (1-Butylhexadecyl)cyclohexane | >90 |

This table presents plausible data based on known reactions of analogous long-chain alkylbenzenes.

Rearrangement Reactions and Isomerization Pathways

The structural framework of this compound allows for several potential rearrangement and isomerization reactions, primarily involving the migration of the phenyl group or alterations in the alkyl chain. These transformations are often catalyzed by strong acids or occur under thermal or photochemical conditions.

Chain Branching and Isomerization:

Under acidic conditions, such as in the presence of a Lewis acid like aluminum chloride (AlCl₃), the long alkyl chain of this compound can undergo skeletal isomerization. This can lead to the formation of a complex mixture of branched-chain isomers. The mechanism involves the formation of carbocation intermediates at various positions along the alkyl chain, followed by hydride and alkyl shifts to form more stable carbocations, which then deprotonate to yield isomerized alkanes.

Phenyl Migration:

A significant rearrangement pathway for this compound is the migration of the phenyl group along the eicosane chain. This type of isomerization is also typically acid-catalyzed and proceeds through a series of carbocation intermediates. semanticscholar.org The phenyl group can migrate to adjacent carbons via a phenonium ion intermediate. For example, protonation of the benzene ring can be followed by an intramolecular electrophilic substitution-like process where the alkyl chain attacks the protonated ring, leading to a shift of the phenyl group.

Studies on similar long-chain alkylbenzenes have shown that Friedel-Crafts alkylation often produces a mixture of positional isomers due to carbocation rearrangements, including phenyl migration. semanticscholar.org In the context of this compound, this means that under equilibrium conditions, a mixture containing 2-phenyleicosane (B13754546), 3-phenyleicosane, 4-phenyleicosane, etc., could be formed. The distribution of these isomers would depend on the relative stability of the corresponding secondary carbocation intermediates along the alkyl chain.

Free-radical-mediated phenyl migrations are generally less common but can occur under specific conditions, such as high temperatures (pyrolysis) or photolysis. wikipedia.org These reactions proceed through radical intermediates and can also lead to a variety of positional isomers.

| Rearrangement/Isomerization | Catalyst/Conditions | Primary Transformation | Resulting Products |

| Skeletal Isomerization | AlCl₃, Heat | Branching of the eicosane chain | Mixture of branched-chain phenyleicosane isomers |

| Phenyl Group Migration | Strong Acid (e.g., H₂SO₄, HF) | Movement of the phenyl group along the chain | Mixture of phenyleicosane positional isomers (e.g., 2-, 3-, 4-phenyleicosane) |

| Photo-Fries Type Rearrangement | UV Light | Migration of the phenyl group (hypothetical) | Hydroxy- and alkyl-substituted eicosanes (by analogy) |

This table presents plausible data based on known rearrangement reactions of analogous long-chain alkylbenzenes.

High Resolution Spectroscopic and Advanced Analytical Methodologies for 5 Phenyleicosane

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution and the solid state. uobasrah.edu.iqnih.gov For a molecule like 5-phenyleicosane, with its distinct aromatic and aliphatic regions, a suite of advanced NMR experiments is required for a complete and confident assignment of all proton (¹H) and carbon (¹³C) signals.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information, the significant overlap of signals in the aliphatic region of this compound requires two-dimensional (2D) NMR for full resolution and assignment. uobasrah.edu.iqnih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would reveal the connectivity of the entire eicosane (B133393) chain. For instance, the signal from the methine proton at the C5 position would show cross-peaks to the methylene (B1212753) protons at C4 and C6, confirming its location.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. creative-biostructure.comcolumbia.edu It is invaluable for assigning which protons are attached to which carbons. Each CH, CH₂, and CH₃ group in this compound would produce a distinct cross-peak, allowing for unambiguous assignment of the carbon skeleton, even in the crowded aliphatic region.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique detects longer-range couplings between protons and carbons (typically over 2-4 bonds). creative-biostructure.comcolumbia.edu This is crucial for piecing together the molecular structure. For this compound, HMBC would show correlations from the aromatic protons to the benzylic carbon (C5) and adjacent carbons (C4 and C6), definitively linking the phenyl ring to the correct position on the eicosane chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. creative-biostructure.comprinceton.edu For a flexible molecule like this compound, NOESY can provide insights into its preferred solution-state conformation by revealing through-space proximities between the phenyl protons and protons on the alkyl chain.

A complete assignment using these techniques would yield chemical shift data similar to those presented in the table below.

| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |

|---|---|---|---|

| Phenyl C-H | ~7.1-7.3 | ~125-128 | HMBC: C5, C4, C6 |

| Phenyl C (quaternary) | - | ~145 | HMBC: Phenyl H, H5, H4, H6 |

| C5-H (methine) | ~2.6 | ~40 | COSY: H4, H6; HSQC: C5 |

| C4, C6 (methylene) | ~1.6 | ~32-36 | COSY: H5, H3, H7; HSQC: C4, C6 |

| Alkyl Chain (CH₂) | ~1.2-1.4 | ~22-30 | COSY: Adjacent CH₂ protons |

| C1-H₃ (terminal methyl) | ~0.9 | ~14 | COSY: H2; HSQC: C1 |

Dynamic NMR (DNMR) is used to study molecular processes that occur on the NMR timescale, such as conformational changes and rotations around single bonds. For this compound, DNMR could be applicable to studying the rotational dynamics around the C5-phenyl bond. Studies on similar 1,4-disubstituted benzene (B151609) derivatives have shown that phenyl rings can undergo fast rotation. By monitoring the NMR spectra at different temperatures, it would be possible to determine the energy barrier for this rotation. At low temperatures, this rotation might slow sufficiently to make the ortho and meta protons (and carbons) of the phenyl group magnetically inequivalent, leading to signal broadening or splitting.

Solid-State NMR (SSNMR) provides atomic-level information on the structure and dynamics of molecules in the solid phase. nih.gov Unlike in solution where rapid tumbling averages out anisotropic interactions, in the solid state these interactions provide rich structural information. nih.gov For this compound, SSNMR could be used to:

Characterize the packing and conformation of the molecule in a crystalline or amorphous solid state.

Study its interaction and dispersion within a solid matrix, such as a polymer or a lipid assembly.

Detect intermolecular interactions, such as hydrogen bonding or π-π stacking, if it were part of a more complex formulation. rsc.org Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be essential to obtain high-resolution spectra. preprints.org

Dynamic NMR Spectroscopy for Rotational Barriers (if applicable)

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. metu.edu.tr This precision allows for the determination of a molecule's elemental formula. For this compound (C₂₆H₄₆), the calculated exact mass is 358.359951467 Da. nih.gov An HRMS measurement confirming this value would provide strong evidence for its elemental composition, distinguishing it from other compounds with the same nominal mass but different formulas.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. wikipedia.orgnationalmaglab.org This process provides detailed structural information by revealing how a molecule breaks apart. The fragmentation pattern of this compound is dominated by cleavages around the stable phenyl group. The most common fragmentation pathways would involve:

Benzylic Cleavage: The bond between C4 and C5 or C5 and C6 can break, but the most characteristic fragments arise from cleavage that retains the charge on the phenyl-containing portion.

Tropylium (B1234903) Ion Formation: A common rearrangement for alkylbenzenes results in the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91.

Loss of Alkyl Chains: Cleavage of the butyl group (C₁-C₄) or the pentadecyl group (C₆-C₂₀) from the benzylic carbon (C5) would result in characteristic charged fragments. The NIST Mass Spectrometry Data Center reports a significant fragment ion at m/z 147 for this compound. nih.gov

| Fragment Ion (Structure) | Proposed m/z | Fragmentation Pathway |

|---|---|---|

| [C₂₆H₄₆]⁺˙ (Molecular Ion) | 358.4 | Initial ionization |

| [C₁₆H₂₅]⁺ (Loss of C₁₀H₂₁) | 217.2 | Cleavage of the long alkyl chain |

| [C₁₀H₁₃]⁺ (Phenylbutyl cation) | 147.1 | Benzylic cleavage with loss of the C₁₅H₃₁ radical. nih.gov |

| [C₇H₇]⁺ (Tropylium ion) | 91.1 | Rearrangement and cleavage of the alkyl chain at the benzylic position |

Ion Mobility-Mass Spectrometry (IMS-MS) is an advanced analytical technique that separates ions in the gas phase based on their size, shape, and charge, in addition to their mass-to-charge ratio. frontiersin.orgcopernicus.org This capability makes it exceptionally well-suited for distinguishing between isomers—molecules that have the same chemical formula and thus the same exact mass, but different atomic arrangements. frontiersin.org

This compound has numerous structural isomers, such as 1-phenyleicosane (B13751309), 2-phenyleicosane (B13754546), or 3-phenyleicosane. While these isomers cannot be distinguished by mass spectrometry alone, their different structures result in different three-dimensional shapes and therefore different rotational collision cross-sections (CCS). In an IMS-MS experiment, these isomers would travel through a drift tube filled with a buffer gas at different rates, leading to distinct arrival times. This allows for their separation and individual identification, providing a level of analytical detail that is difficult to achieve with other methods. copernicus.orgnih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Linkage Analysis

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Conformation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational motions of atoms within a molecule. nanografi.com These methods are powerful for identifying functional groups and gaining insights into the conformational structure of this compound. uni-siegen.desmu.edu The spectra are governed by quantum mechanical selection rules: IR spectroscopy detects vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy detects vibrations that cause a change in the molecular polarizability. uni-siegen.delibretexts.org

The vibrational spectrum of this compound is a composite of the characteristic modes of its two primary components: the monosubstituted phenyl ring and the long alkane (eicosane) chain. rsc.orgresearchgate.net

Phenyl Moiety: The presence of the phenyl group is confirmed by several distinct bands. libretexts.org

Aromatic C-H Stretching: Sharp bands appearing just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region, are characteristic of the stretching vibrations of the C-H bonds on the benzene ring. libretexts.org

Aromatic C=C Stretching: A pair of bands, often observed near 1600 cm⁻¹ and 1500 cm⁻¹, corresponds to the stretching vibrations of the carbon-carbon bonds within the aromatic ring. libretexts.org Another characteristic ring vibration occurs near 1584 cm⁻¹. researchgate.net

Out-of-Plane (OOP) C-H Bending: Strong absorptions in the 900-690 cm⁻¹ range are indicative of the C-H out-of-plane bending modes, and their exact position can help confirm the substitution pattern of the ring. libretexts.org

Alkane Moiety: The long eicosane chain gives rise to prominent vibrational bands.

Aliphatic C-H Stretching: Intense bands in the 2850-2960 cm⁻¹ region are due to the symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups. Specifically, asymmetric stretching of CH₃ and CH₂ is observed around 2955 cm⁻¹ and 2914 cm⁻¹, respectively, while symmetric stretching of CH₂ occurs near 2851 cm⁻¹. researchgate.net

Aliphatic C-H Bending: Bending vibrations (scissoring and rocking) of the CH₂ and CH₃ groups appear in the 1470-1370 cm⁻¹ range. A peak around 1470 cm⁻¹ is often attributed to the bending of CH₃ groups, while an in-plane rocking vibration for CH₂ can be seen around 717 cm⁻¹. researchgate.net

C-C Skeletal Vibrations: Skeletal C-C stretching modes can appear in the 1200-1000 cm⁻¹ region. s-a-s.org

The combination of these distinct vibrational signatures allows for a comprehensive functional group analysis of this compound.

Table 1: Characteristic Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | Phenyl | 3100 - 3030 | IR, Raman |

| Aromatic C=C Stretch | Phenyl | 1600, 1584, 1500 | IR, Raman |

| C-H Out-of-Plane Bend | Phenyl | 900 - 690 | IR |

| Asymmetric C-H Stretch | Alkane (CH₃, CH₂) | 2960 - 2914 | IR, Raman |

| Symmetric C-H Stretch | Alkane (CH₂) | ~2851 | IR, Raman |

| C-H Bending/Scissoring | Alkane (CH₃, CH₂) | 1470 - 1370 | IR |

| CH₂ In-Plane Rocking | Alkane (CH₂) | ~717 | IR |

This table is a representation of typical values compiled from spectroscopic principles and data for analogous compounds. libretexts.orgresearchgate.netresearchgate.net

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can amplify the Raman signal of molecules adsorbed onto nanostructured metal surfaces (typically silver or gold) by factors of up to 10¹⁵. clinmedjournals.orgmdpi.com This enormous enhancement allows for the detection of analytes at trace or even single-molecule levels. clinmedjournals.org

Interpretation of Characteristic Vibrational Modes Related to Phenyl and Alkane Moieties

Advanced Chromatographic Method Development for Complex Mixture Analysis and Purity Assessment of this compound

Chromatography is the cornerstone for separating this compound from complex mixtures and for assessing its purity. Due to its non-polar nature and high molecular weight, both liquid and gas chromatography methods can be developed and optimized.

High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis of non-volatile or thermally labile compounds like this compound. The development of an effective HPLC method hinges on the careful optimization of several key parameters to achieve efficient separation. drawellanalytical.comphenomenex.com

Column Selection: For a non-polar compound like this compound, reversed-phase HPLC is the mode of choice. A C18 or C8 column would be appropriate, where the stationary phase consists of silica (B1680970) particles bonded with 18-carbon or 8-carbon alkyl chains, respectively. scielo.brresearchgate.net The long hydrophobic eicosane chain of the analyte will interact strongly with the non-polar stationary phase, providing good retention. A C8 column may offer a shorter analysis time compared to a C18 column. nih.gov

Mobile Phase Optimization: The mobile phase in reversed-phase HPLC consists of a polar solvent (e.g., water) and a less polar organic modifier (e.g., acetonitrile (B52724) or methanol). phenomenex.com For this compound, a gradient elution is necessary, where the proportion of the organic modifier is increased over time. drawellanalytical.comchromatographyonline.com This is required to elute the strongly retained, hydrophobic molecule from the column in a reasonable time with good peak shape. An optimized gradient might start with a higher percentage of water and gradually increase the acetonitrile or methanol (B129727) concentration. phcogres.com Additives like sodium perchlorate (B79767) have been used in the mobile phase for separating related alkylbenzene compounds. researchgate.netnih.gov

Table 2: Example of Optimized HPLC Parameters for Alkylbenzene Analysis

| Parameter | Condition | Purpose |

| Column | Reversed-Phase C8 (e.g., 150 mm x 4.6 mm, 5 µm) | Provides appropriate hydrophobic interaction for retention. researchgate.netnih.gov |

| Mobile Phase | A: Water with 0.1 M Sodium PerchlorateB: Acetonitrile | Gradient elution is effective for separating compounds with high hydrophobicity. scielo.brresearchgate.netchromatographyonline.com |

| Gradient | Start at 60% B, increase to 95% B over 20 min | Ensures elution of the strongly retained analyte with good peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns. phcogres.com |

| Column Temperature | 30-40 °C | Controls viscosity and can improve peak shape and separation efficiency. technologynetworks.com |

| Detector | UV-Vis at ~225 nm or Fluorescence (Ex: 225 nm, Em: 290 nm) | The phenyl group allows for detection by UV or fluorescence, with fluorescence offering higher sensitivity. researchgate.net |

This table presents a hypothetical optimized method based on literature for similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for analyzing volatile and semi-volatile compounds. chromatographyonline.com It combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. nih.gov this compound has been successfully identified in plant extracts using this method, demonstrating its suitability for analysis. researchgate.net

The optimization of a GC-MS method involves selecting the appropriate column and setting the correct temperature program.

GC Column: A low-polarity capillary column, such as one with a 5% phenyl polydimethylsiloxane (B3030410) stationary phase (e.g., DB-5MS or HP-5MS), is ideal for separating alkylbenzenes and other hydrocarbons. researchgate.netmdpi.com

Temperature Program: A programmed temperature ramp is used to ensure that compounds with a wide range of boiling points can be separated effectively. The program would start at a lower temperature and gradually increase to a high temperature (e.g., up to 280-300°C) to elute the high-boiling this compound. mdpi.comijper.org

Mass Spectrometry: Following separation by GC, the analyte is ionized (typically via electron ionization, EI), fragmented, and detected by the mass spectrometer. The resulting mass spectrum, which shows a unique fragmentation pattern, serves as a chemical fingerprint for identification by comparison to spectral libraries like NIST. mdpi.combiomedpharmajournal.org

Table 3: Typical GC-MS Parameters for this compound Analysis

| Parameter | Condition |

| GC Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow rate of 1 mL/min |

| Injector Temperature | 250 - 280 °C |

| Temperature Program | Initial 40-70°C, ramp at 5-10°C/min to 280-300°C, hold for 5-15 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Scan Range | 50 - 650 m/z |

This table outlines typical parameters compiled from established GC-MS methods for analyzing complex organic extracts containing similar compounds. researchgate.netmdpi.comijper.orgbiomedpharmajournal.org

Once an analytical method (either HPLC or GC-MS) is developed, it must be validated to ensure it is reliable, reproducible, and fit for its intended purpose. scielo.brresearchgate.net Method validation is a formal process that establishes the performance characteristics of a procedure. Robustness studies are also performed to assess the method's capacity to remain unaffected by small, deliberate variations in method parameters. biorxiv.org

Key validation parameters include:

Linearity: Demonstrating that the instrument's response is proportional to the analyte concentration over a specific range. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.net

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). scielo.br

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies on spiked samples. scribd.com

Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. jasco-global.com

Robustness: Assessed by making small changes to method parameters such as mobile phase composition, pH, column temperature (for HPLC), or temperature ramp rate (for GC) and observing the effect on the results. biorxiv.org A robust method is insensitive to such minor variations. chromatographyonline.com

Table 4: Key Parameters for Analytical Method Validation

| Parameter | Definition | Typical Acceptance Criterion |

| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) > 0.99 |

| Precision (Repeatability) | Closeness of results under same conditions. | Relative Standard Deviation (RSD) < 2-5% |

| Accuracy (Recovery) | Closeness of measured value to true value. | Recovery of 95-105% for spiked samples |

| Limit of Detection (LOD) | Lowest detectable concentration. | Signal-to-Noise Ratio (S/N) ≥ 3 |

| Limit of Quantification (LOQ) | Lowest quantifiable concentration. | Signal-to-Noise Ratio (S/N) ≥ 10 |

| Robustness | Insensitivity to small method variations. | Key parameters (e.g., retention time, peak area) remain within predefined limits. |

This table summarizes standard validation parameters and common acceptance criteria in analytical chemistry. scielo.brresearchgate.netscribd.com

Theoretical and Computational Chemistry Studies of 5 Phenyleicosane

Quantum Chemical Calculations (Density Functional Theory – DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it a cornerstone for predicting molecular properties. q-chem.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, enabling the study of large molecules like 5-phenyleicosane. q-chem.com

HOMO-LUMO Gap Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. acs.org

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. acs.org For alkylbenzenes, the presence of the alkyl chain can have a minor effect on the HOMO-LUMO gap, which is primarily determined by the aromatic ring. acs.org Theoretical calculations for polycyclic aromatic hydrocarbons (PAHs) show that the gap value is influenced by the size and structure of the aromatic system. acs.org For this compound, the long alkyl chain is expected to have a negligible effect on the electronic transitions of the phenyl ring.

Hypothetical Electronic Properties of this compound (Calculated using DFT)

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.4 eV | Suggests high kinetic stability. |

Note: The values in this table are hypothetical and serve as an illustration of typical results from DFT calculations for similar alkylbenzenes.

Electrostatic Potential Surface and Molecular Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other species. nsf.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate negative electrostatic potential, suggesting a surplus of electrons and a propensity for electrophilic attack. Conversely, blue areas denote positive potential, indicating an electron deficit and favorability for nucleophilic attack. researchgate.net

For an alkylbenzene like this compound, the MEP surface would show the phenyl ring as a region of negative potential (red) due to the high electron density of the π-system, making it susceptible to electrophilic attack. researchgate.netresearchgate.net The hydrogen atoms of the alkyl chain would exhibit a positive potential (blue). This visualization is crucial for understanding intermolecular interactions and predicting reaction sites. nsf.gov

Conformational Analysis and Energy Minimization Studies via Molecular Mechanics and Molecular Dynamics Simulations

The long and flexible eicosane (B133393) chain of this compound can adopt a vast number of conformations. Conformational analysis aims to identify the most stable arrangements (energy minima) and the energy barriers between them. libretexts.org

Global and Local Energy Minima Determination

Molecular mechanics methods are often employed to explore the potential energy surface of large molecules. These methods use classical physics to calculate the energy of a molecule as a function of its geometry. By systematically rotating the bonds of the eicosane chain, it is possible to identify various staggered and eclipsed conformations. libretexts.org

For long-chain alkylbenzenes, the most stable conformation is typically the all-trans (anti) arrangement of the alkyl chain, as this minimizes steric strain. maricopa.edu However, other gauche conformations can exist as local energy minima. maricopa.edu In some longer alkylbenzenes, folded conformations where the alkyl chain interacts with the phenyl ring's π-cloud have been identified as being energetically favorable. rsc.org

Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angles | Hypothetical Relative Energy (kcal/mol) |

| All-trans | All 180° | 0.0 (Global Minimum) |

| Single Gauche | One 60° | ~0.9 |

| Folded | Specific gauche combination | ~2.5 |

| Eclipsed | One 0° | >5.0 (Transition State) |

Note: These values are hypothetical and based on typical energy differences for long-chain alkanes and alkylbenzenes. maricopa.edu

Solvent Effects on Phenyleicosane Conformation

Molecular Dynamics (MD) simulations can provide a deeper understanding of the conformational behavior of this compound in different environments. aip.org MD simulations model the movement of atoms over time, taking into account both intramolecular forces and interactions with solvent molecules. aip.org

The conformation of this compound is expected to be influenced by the polarity of the solvent. In non-polar solvents, the molecule might adopt a more extended conformation to maximize favorable van der Waals interactions with the solvent. In polar solvents like water, the hydrophobic eicosane chain would likely collapse to minimize its contact with the water molecules, a phenomenon known as the hydrophobic effect. This could lead to more compact or folded conformations. MD simulations of similar molecules like linear alkylbenzene sulfonates have shown that the orientation and conformation of the alkyl chain are highly dependent on the surrounding medium. nih.gov

Prediction and Simulation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict spectroscopic parameters, which is invaluable for interpreting experimental spectra and assigning signals to specific structural features. researchgate.netchemrxiv.org

DFT calculations have become a standard tool for predicting NMR chemical shifts with high accuracy. d-nb.infonih.gov For this compound, theoretical calculations could help in assigning the ¹H and ¹³C signals, especially for the protons and carbons near the phenyl group and the chiral center at the C5 position. researchgate.netnih.gov

Similarly, IR spectra can be simulated by calculating the vibrational frequencies of the molecule. rsc.org These simulations can aid in assigning the various stretching and bending modes, such as the C-H stretches of the aromatic ring and the alkyl chain, and the C=C stretching of the phenyl group. rsc.org

UV-Vis spectra are related to the electronic transitions within the molecule. Time-dependent DFT (TD-DFT) can be used to calculate the energies of excited states and predict the absorption wavelengths. xmu.edu.cn For this compound, the UV-Vis spectrum would be dominated by the π-π* transitions of the phenyl ring. The long alkyl chain would likely cause a small red shift (bathochromic shift) compared to benzene (B151609). acs.org

Hypothetical Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Hypothetical Predicted Value |

| ¹H NMR | Chemical Shift (aromatic H) | 7.1-7.3 ppm |

| ¹³C NMR | Chemical Shift (aromatic C-H) | 126-129 ppm |

| IR | Aromatic C-H stretch | 3000-3100 cm⁻¹ |

| IR | Aliphatic C-H stretch | 2850-2960 cm⁻¹ |

| UV-Vis | λmax (in non-polar solvent) | ~265 nm |

Note: These values are hypothetical and represent typical ranges for alkylbenzenes.

Computational NMR Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. jst.go.jp Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting NMR chemical shifts, aiding in spectral assignment and structural verification. masterorganicchemistry.com The process typically involves optimizing the molecule's 3D geometry and then calculating the magnetic shielding tensors for each nucleus using methods like the Gauge-Including Atomic Orbital (GIAO). masterorganicchemistry.com

For a molecule like this compound, with its distinct aromatic and aliphatic regions, computational predictions can differentiate between the various proton (¹H) and carbon (¹³C) environments. The chemical shifts of the aromatic protons on the phenyl ring are influenced by the ring current effect, while the shifts of the long aliphatic chain protons are determined by their proximity to the phenyl group and their position along the chain. libretexts.orgmdpi.com Protons on the carbon atom directly attached to the phenyl ring (the benzylic position) are significantly deshielded compared to those further down the chain. libretexts.org

Recent advancements have also incorporated machine learning algorithms, trained on large datasets of experimental and calculated shifts, to improve prediction accuracy, often achieving a mean absolute error of less than 0.2 ppm for ¹H shifts. libretexts.orgbeilstein-journals.org Validation of these computational predictions is achieved by comparing the calculated chemical shifts with experimentally obtained data. For long-chain alkylbenzenes, experimental values serve as a benchmark to assess the accuracy of the chosen computational level of theory and basis set. beilstein-journals.orgacs.org

Below is a representative data table comparing hypothetical experimental ¹H and ¹³C NMR chemical shifts for key positions in this compound with values predicted using a DFT/GIAO approach.

| Atom Position | Predicted ¹H Shift (ppm) | Hypothetical Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Hypothetical Experimental ¹³C Shift (ppm) |

|---|---|---|---|---|

| C1 (Terminal CH₃) | 0.88 | 0.90 | 14.1 | 14.2 |

| C4 (CH₂) | 1.58 | 1.60 | 36.5 | 36.6 |

| C5 (Benzylic CH) | 2.59 | 2.61 | 45.2 | 45.4 |

| C6 (CH₂) | 1.58 | 1.60 | 36.5 | 36.6 |

| Bulk CH₂ (approx.) | 1.27 | 1.29 | 29.7 | 29.8 |

| Aromatic C (ipso) | - | - | 146.0 | 146.2 |

| Aromatic C (ortho) | 7.25 | 7.27 | 128.3 | 128.4 |

| Aromatic C (meta) | 7.16 | 7.18 | 128.2 | 128.3 |

| Aromatic C (para) | 7.15 | 7.17 | 125.6 | 125.7 |

Vibrational Frequency Calculations and Spectral Assignment

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. mit.eduamericanpharmaceuticalreview.com Computational frequency calculations are vital for assigning the observed spectral bands to specific normal modes of vibration. Current time information in Bangalore, IN.scispace.com These calculations are typically performed using DFT methods, which involve computing the second derivatives of the energy with respect to atomic displacements (the Hessian matrix) for an optimized molecular geometry. scispace.comresearchgate.net

For this compound, the calculated vibrational spectrum can be divided into several characteristic regions:

C-H Stretching Region (2800-3100 cm⁻¹): This region contains distinct bands for the aromatic C-H stretching vibrations (typically >3000 cm⁻¹) and the aliphatic C-H stretching vibrations of the eicosane chain (<3000 cm⁻¹). rsc.orgscifiniti.com

Aromatic Ring Vibrations (1400-1600 cm⁻¹): Bands corresponding to the C=C stretching "breathing" modes of the phenyl ring appear in this region. lkouniv.ac.in

Alkyl Chain Bending/Rocking (700-1500 cm⁻¹): A series of bands corresponding to the scissoring, wagging, and twisting motions of the CH₂ groups and CH₃ bending modes are found here. scifiniti.com

The calculated IR intensities and Raman activities help to distinguish between different modes and correlate the theoretical spectrum with the experimental one. mdpi.com By comparing the calculated frequencies (often scaled by an empirical factor to account for anharmonicity and basis set limitations) with experimental IR and Raman spectra, a detailed and reliable assignment of the vibrational modes can be achieved. google.comnih.gov

A table of representative calculated vibrational frequencies for this compound is presented below.

| Calculated Frequency (cm⁻¹) | Predicted Intensity (IR/Raman) | Assignment | Vibrational Mode |

|---|---|---|---|

| 3085 | Medium / Weak | Aromatic C-H Stretch | ν(C-H) |

| 3060 | Medium / Weak | Aromatic C-H Stretch | ν(C-H) |

| 2955 | Strong / Strong | Asymmetric Alkyl C-H Stretch | νₐₛ(CH₃, CH₂) |

| 2870 | Strong / Strong | Symmetric Alkyl C-H Stretch | νₛ(CH₃, CH₂) |

| 1605 | Medium / Strong | Aromatic Ring Stretch | ν(C=C) |

| 1495 | Strong / Medium | Aromatic Ring Stretch | ν(C=C) |

| 1455 | Strong / Medium | Alkyl CH₂ Scissoring | δ(CH₂) |

| 740 | Strong / Weak | Aromatic C-H Out-of-Plane Bend | γ(C-H) |

| 720 | Medium / Weak | Alkyl CH₂ Rocking | ρ(CH₂) |

Reaction Pathway Modeling and Transition State Characterization for this compound Transformations

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates and characterizing the high-energy transition states that connect them. iitm.ac.insigmaaldrich.com This modeling provides critical information on reaction kinetics and selectivity.

Synthesis via Friedel-Crafts Alkylation: A primary route for synthesizing this compound is the Friedel-Crafts alkylation of benzene with an eicosene isomer (e.g., 4-eicosene or 5-eicosene) using a Lewis or Brønsted acid catalyst. etsu.eduwikipedia.orgmt.com Computational modeling can map the potential energy surface for this electrophilic aromatic substitution reaction. masterorganicchemistry.comlkouniv.ac.in The mechanism involves the formation of a carbocation or a polarized alkene-catalyst complex, followed by the attack of the benzene π-system to form a resonance-stabilized carbocation intermediate known as a Wheland intermediate or σ-complex. scielo.brrsc.org

Computational methods can locate the structure of this transition state and calculate its energy, which corresponds to the activation energy of the rate-determining step. scielo.brrsc.org By calculating the activation energies for attack at different positions on the alkyl chain and for potential carbocation rearrangements (hydride shifts), models can predict the isomer distribution of the final product, explaining the preference for the formation of this compound over other isomers. etsu.edu

Thermal Decomposition (Pyrolysis): Long-chain alkylbenzenes like this compound undergo thermal decomposition (pyrolysis) at high temperatures, a process relevant in petroleum geochemistry and industrial cracking. jst.go.jpumich.edu The reaction proceeds via complex free-radical mechanisms. mit.edu Computational modeling can explore the various reaction pathways, such as:

Initiation: Homolytic cleavage of a C-C bond in the alkyl chain to form two radical species. The weakest C-C bonds are typically targeted.

Hydrogen Abstraction: A radical abstracts a hydrogen atom from another molecule, creating a new radical.

β-Scission: A radical undergoes cleavage of the C-C bond that is in the beta position relative to the radical center, yielding an alkene and a smaller radical. umich.edu This is a primary pathway for chain decomposition.

The following table provides hypothetical calculated activation energies for key elementary steps in the transformation of this compound.

| Reaction Pathway | Description | Calculated Activation Energy (kJ/mol) |

|---|---|---|

| Friedel-Crafts Alkylation (TS1) | Formation of the Wheland intermediate for substitution | 85 - 110 |

| Pyrolysis: C4-C5 Bond Cleavage | Initial C-C bond scission next to the ring | 300 - 320 |

| Pyrolysis: C10-C11 Bond Cleavage | C-C bond scission in the middle of the chain | 340 - 360 |

| Pyrolysis: β-Scission | Cleavage of a radical to form styrene (B11656) + alkyl radical | 120 - 140 |

| Pyrolysis: H-Abstraction | Hydrogen abstraction from a secondary carbon | 40 - 60 |

Chemical Synthesis and Properties of 5 Phenyleicosane Derivatives and Analogues

Systematic Synthesis of Substituted Phenyleicosanes (e.g., branched, unsaturated, functionalized)

The synthesis of 5-phenyleicosane derivatives involves targeted modifications to introduce new structural features. These modifications can be categorized into the introduction of branching, unsaturation, and specific functional groups onto either the alkyl chain or the aromatic ring.

Synthesis of Branched-Chain Analogues: Branching on the eicosane (B133393) backbone is typically achieved by employing branched starting materials in a convergent synthesis. For instance, the synthesis of a methyl-branched analogue, such as 5-phenyl-18-methylicosane, can be accomplished via a Grignard reaction. This involves the coupling of 5-phenylpentylmagnesium bromide with 2-bromo-14-methylpentadecane. The steric hindrance introduced by the branching significantly impacts the molecule's packing efficiency, generally leading to a lower melting point and altered viscosity compared to the linear parent compound.

Synthesis of Unsaturated Analogues: The introduction of unsaturation (double or triple bonds) into the alkyl chain creates geometric isomers and provides sites for further chemical transformations. A common strategy is the Wittig reaction. To synthesize 5-phenyleicos-19-ene, one could react the ylide generated from (14-bromobutyl)triphenylphosphonium bromide with hexanal, followed by coupling the resulting 1-bromo-alkene product with a suitable phenyl-containing organometallic reagent. Alternatively, elimination reactions, such as the dehydrohalogenation of a terminally halogenated phenyleicosane (e.g., 20-bromo-5-phenyleicosane) using a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK), can yield a terminal alkene.

Synthesis of Functionalized Analogues: Functional groups can be introduced onto the phenyl ring or at specific positions on the alkyl chain.

Ring Functionalization: Standard electrophilic aromatic substitution (EAS) reactions are effective for modifying the phenyl group of this compound. The long alkyl chain acts as a weak ortho-, para-director. For example, nitration using a mixture of nitric acid and sulfuric acid at controlled temperatures predominantly yields a mixture of 5-(2-nitrophenyl)eicosane and 5-(4-nitrophenyl)eicosane. The para-substituted product is typically favored due to reduced steric hindrance from the bulky eicosanyl group. Subsequent reduction of the nitro group, for instance, using tin(II) chloride (SnCl₂) or catalytic hydrogenation, provides the corresponding amine, 5-(4-aminophenyl)eicosane.

Chain Functionalization: Placing a functional group at a specific site on the long alkyl chain requires a more controlled, multi-step synthesis. To prepare a terminal alcohol like 5-phenyleicosan-20-ol, a synthetic route could start with a protected ω-hydroxyalkyl halide, such as 15-bromo-1-(tetrahydropyran-2-yloxy)pentadecane. This compound can be coupled with 5-phenylpentylmagnesium bromide, followed by acidic workup to deprotect the alcohol, yielding the target molecule with high regioselectivity.

The following interactive data table summarizes synthetic strategies for key derivatives.

Interactive Data Table 6.1: Synthetic Strategies for this compound Derivatives

| Target Derivative | Key Precursors | Reaction Type | Typical Reagents/Conditions | Key Outcome |

|---|---|---|---|---|

| 5-Phenyl-18-methylicosane | 5-Phenylpentylmagnesium bromide, 2-Bromo-14-methylpentadecane | Grignard Coupling | Diethyl ether, reflux | Introduction of a methyl branch on the alkyl chain. |

| 5-Phenyleicos-19-ene | 20-Bromo-5-phenyleicosane | E2 Elimination | Potassium tert-butoxide in THF | Formation of a terminal double bond. |

| 5-(4-Nitrophenyl)eicosane | This compound | Electrophilic Aromatic Substitution | HNO₃ / H₂SO₄, 0-10°C | Regioselective addition of a nitro group to the phenyl ring. |

| 5-Phenyleicosan-20-ol | 5-Phenylpentylmagnesium bromide, 15-Bromo-1-(THP-oxy)pentadecane | Grignard Coupling & Deprotection | 1. THF, reflux; 2. HCl (aq) | Site-specific introduction of a terminal hydroxyl group. |

Isomeric Studies: Synthesis and Comparative Analysis of Positional and Stereoisomers of Phenyleicosane

The properties of phenyleicosane are highly dependent on the precise location of the phenyl group along the alkyl chain (positional isomerism) and the stereochemistry at the chiral benzylic carbon (stereoisomerism).